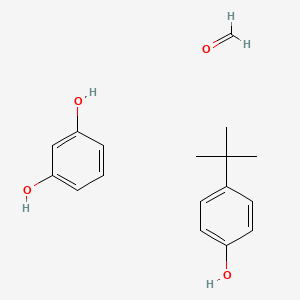

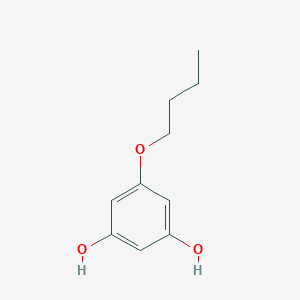

Benzene-1,3-diol;4-tert-butylphenol;formaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. This compound is part of the phenol-formaldehyde resin family, which are known for their high mechanical strength, thermal stability, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol typically involves a step-growth polymerization reaction. The process can be either acid- or base-catalyzed. Formaldehyde reacts with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol at the ortho and para positions, forming hydroxymethyl derivatives. These intermediates further react to form methylene and ether bridges, resulting in a three-dimensional network polymer .

Industrial Production Methods

Industrial production of this polymer often employs a controlled reaction environment to ensure consistent product quality. The reaction is typically carried out in a reactor where temperature, pH, and reactant concentrations are carefully monitored. The polymerization can be terminated at various stages to produce resins with different molecular weights and properties .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized to introduce additional functional groups, enhancing its reactivity and compatibility with other materials.

Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its brittleness.

Substitution: Various substituents can be introduced into the polymer backbone to tailor its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced mechanical, thermal, and chemical properties. These modifications can make the polymer suitable for a wider range of applications .

Scientific Research Applications

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of advanced materials and composites.

Biology: Employed in the development of biocompatible materials for medical devices and implants.

Medicine: Utilized in drug delivery systems and as a component in diagnostic assays.

Industry: Applied in the production of adhesives, coatings, and high-performance composites.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol involves the formation of a cross-linked network structure. This network provides the polymer with its characteristic mechanical strength and thermal stability. The molecular targets and pathways involved in its action include the interaction of hydroxymethyl groups with other reactive sites, leading to the formation of methylene and ether bridges .

Comparison with Similar Compounds

Similar Compounds

Phenol-formaldehyde resin: Similar in structure but lacks the 4-(1,1-dimethylethyl)phenol component.

Urea-formaldehyde resin: Contains urea instead of phenol derivatives, resulting in different properties.

Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability and hardness.

Uniqueness

Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol is unique due to the presence of 4-(1,1-dimethylethyl)phenol, which imparts additional hydrophobicity and thermal stability to the polymer. This makes it particularly suitable for applications requiring high-performance materials .

Properties

CAS No. |

59633-97-5 |

|---|---|

Molecular Formula |

C17H22O4 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

benzene-1,3-diol;4-tert-butylphenol;formaldehyde |

InChI |

InChI=1S/C10H14O.C6H6O2.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;7-5-2-1-3-6(8)4-5;1-2/h4-7,11H,1-3H3;1-4,7-8H;1H2 |

InChI Key |

BAGGOTMFISSVIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC(=CC(=C1)O)O |

Related CAS |

59633-97-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)

![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)